molecular formula C9H9Cl2NO B1594473 3-chloro-N-(3-chlorophenyl)propanamide CAS No. 99585-98-5

3-chloro-N-(3-chlorophenyl)propanamide

Cat. No.: B1594473
CAS No.: 99585-98-5
M. Wt: 218.08 g/mol
InChI Key: PPDCJGYLZPSGAW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Compound Research

Halogenated compounds, particularly those containing chlorine and bromine, are significant in medicinal chemistry. researchgate.net The inclusion of halogen atoms into drug candidates can enhance their biological effects, often improving potency and pharmacokinetic properties. researchgate.net Halogenation is a common strategy used to modify the interactions between a ligand and its target. researchgate.net

The amide functional group is also a cornerstone in pharmaceutical chemistry and organic synthesis. globethesis.com The formation of amide bonds is one of the most critical reactions in organic chemistry, as these bonds are present in a vast number of natural products and biologically active compounds, including many pharmaceuticals. rsc.org Halogenated amides, therefore, combine the influential properties of both halogens and amides, making them a significant class of molecules. β-halogenated amides, for instance, are structural units in many drugs and pesticides and serve as important intermediates in organic synthesis. globethesis.com

Research Significance of Substituted Propanamides

Substituted amides are of great interest due to their wide array of biological activities. nanobioletters.com Carboxamides, a class that includes propanamides, are recognized for their role as pharmacophores in many drug molecules. nih.gov Research has shown that substituted propanamides and related carboxamides possess a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govfrontiersin.org

The specific substituents on the propanamide structure play a crucial role in determining its biological function. For example, the introduction of different groups can influence the molecule's ability to inhibit enzymes or interact with cellular receptors. nih.gov This makes substituted propanamides a versatile scaffold for the development of new therapeutic agents. nih.govnih.gov

Overview of Academic Research Areas and Applications

3-chloro-N-(3-chlorophenyl)propanamide is utilized across several scientific domains as a research chemical. pharmaffiliates.com Its primary applications are centered on its role as a building block in organic synthesis and as a subject of investigation for its potential biological effects.

In the field of chemistry, it serves as a key intermediate for creating more intricate organic molecules. The two chlorine atoms provide specific sites for chemical reactions, allowing for selective modifications and the development of new synthetic methods.

In biology and medicine, this compound has been explored for its potential antimicrobial and anticancer properties. It is also investigated as a possible lead compound in the development of new pharmaceuticals. In proteomics research, its specific structure is useful for studying protein interactions and molecular recognition processes. Furthermore, it has applications in the industrial production of specialty chemicals and materials.

Table 2: Summary of Research Applications

Research Area Specific Application
Chemistry Intermediate in the synthesis of complex organic molecules.
Biology Investigated for potential antimicrobial and anticancer properties.
Medicine Explored as a potential lead compound for new pharmaceuticals.
Proteomics Used as a research chemical for studying protein interactions.

| Industry | Utilized in the production of specialty chemicals and materials. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDCJGYLZPSGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336298
Record name 3-chloro-N-(3-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-98-5
Record name 3-chloro-N-(3-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Reactivity Studies

Targeted Synthesis of 3-chloro-N-(3-chlorophenyl)propanamide

The synthesis of the target compound, this compound, is centered on the formation of a robust amide bond between a substituted aniline (B41778) and a reactive carboxylic acid derivative. The strategic selection of precursors is fundamental to achieving a high-yield and pure product.

Reaction Pathways and Strategic Precursor Utilization

The most direct and widely employed pathway for the synthesis of N-aryl propanamides involves the acylation of an aniline with an acyl chloride. orientjchem.org For the targeted synthesis of this compound, the logical precursors are 3-chloroaniline (B41212) and 3-chloropropionyl chloride . chemdad.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, to form the stable amide linkage. The use of an acyl chloride is advantageous due to its high reactivity, which typically drives the reaction to completion. solubilityofthings.com

Methods for preparing the key precursor, 3-chloropropionyl chloride, include the reaction of acrylic acid or 3-chloropropionic acid with chlorinating agents like thionyl chloride, phosphorus trichloride, or phosgene. chemdad.comguidechem.com A modern, continuous flow process has also been developed for its synthesis from acrylic acid, offering a safer and more efficient alternative to traditional batch production. nih.gov

Table 1: Proposed Reaction Pathway for this compound Synthesis
Reactant 1Reactant 2SolventReagent/CatalystGeneral Conditions
3-chloroaniline3-chloropropionyl chlorideAprotic solvents (e.g., Chloroform (B151607), Dichloromethane (B109758), Acetone)Tertiary amine base (e.g., Pyridine (B92270), Triethylamine)Initial cooling to manage exothermic reaction, followed by stirring at ambient temperature. prepchem.com

Optimization of Reaction Conditions for Yield and Purity

While specific optimization studies for this compound are not extensively documented, general principles for the N-acylation of anilines can be applied to maximize yield and purity. derpharmachemica.com

Base and Solvent Selection : The reaction liberates one equivalent of hydrochloric acid, which must be neutralized to prevent the protonation of the starting aniline, which would render it non-nucleophilic. derpharmachemica.com Tertiary amine bases like pyridine or triethylamine (B128534) are commonly used for this purpose. The choice of solvent is also critical; aprotic solvents such as dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are often preferred. derpharmachemica.com

Temperature Control : The reaction between an acyl chloride and an amine is typically exothermic. orientjchem.org Maintaining a low temperature (e.g., 0-10 °C) during the addition of the acyl chloride is crucial to control the reaction rate and minimize the formation of side products.

Reagent Stoichiometry : Using a slight excess of the aniline or acyl chloride can ensure the complete consumption of the limiting reagent. However, equimolar amounts are often sufficient, especially with a suitable base.

Purification : Post-reaction workup is essential for isolating a pure product. This typically involves washing the reaction mixture with dilute acid to remove excess amine and base, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities. The final product can then be purified by recrystallization from a suitable solvent system.

Synthesis of Structurally Related Propanamide Derivatives for Comparative Studies

To explore structure-activity relationships or to compare physicochemical properties, a library of structurally related propanamide derivatives can be synthesized. This involves employing various amide bond formation techniques and diversification strategies.

Amide Bond Formation Techniques

Amide bonds are a cornerstone of medicinal chemistry, and numerous methods exist for their formation. nih.govunimi.it The choice of method depends on factors like substrate reactivity, functional group tolerance, and desired scale. ucl.ac.ukresearchgate.net

Table 2: Overview of Common Amide Bond Formation Techniques
MethodDescriptionTypical Reagents/Conditions
Acyl Chloride MethodA highly reactive carboxylic acid derivative (acyl chloride) reacts with an amine, often in the presence of a non-nucleophilic base. semanticscholar.orgThionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride; Pyridine or triethylamine as base.
Coupling Reagent-MediatedA carboxylic acid is activated in situ by a coupling reagent, facilitating attack by the amine. This is a very common and mild method. ucl.ac.ukCarbodiimides (EDC, DCC), Uronium salts (HATU, HBTU), or Phosphonium (B103445) salts (PyBOP).
Direct Thermal/Catalytic AmidationA carboxylic acid and an amine are heated together, often with a catalyst, to drive off water and form the amide. ucl.ac.ukHigh temperatures; Boronic acid or Zirconium-based catalysts. researchgate.net
Other MethodsSpecialized reactions such as the rearrangement of amidines or reactions involving esters as starting materials provide alternative routes. acs.orgmdpi.comVaries depending on the specific transformation (e.g., PhI(OAc)₂ for rearrangement). mdpi.com

Diversification Strategies via Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the modification of a molecule's reactive centers to create new analogues. fiveable.menumberanalytics.com This is crucial for building libraries of related compounds for comparative studies, such as in pharmaceutical development. solubilityofthings.comreachemchemicals.com

Starting with a core scaffold, such as 3-chloro-N-(3-hydroxyphenyl)propanamide) nih.gov, various derivatives can be generated. The phenolic hydroxyl group, for instance, can be alkylated to form ethers or acylated to form esters. The chlorine atom on the N-phenyl ring could be replaced using various cross-coupling reactions, or its electronic properties could be altered by introducing other substituents.

Exploration of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by its constituent functional groups: the amide linkage, the aryl chlorides, and the alkyl chloride. While specific reactivity data for this exact compound is limited, its potential transformation pathways can be inferred from the behavior of structurally similar molecules.

The aliphatic chloro group is a key site for reactivity. One significant transformation is the base-mediated β-elimination of hydrogen chloride. mgscience.ac.inlibretexts.org Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, could induce the removal of the proton from the α-carbon and the chloride from the β-carbon, leading to the formation of the corresponding N-(3-chlorophenyl)acrylamide . bits-pilani.ac.inmasterorganicchemistry.com This transformation converts the saturated propanamide backbone into an α,β-unsaturated system, which is a valuable Michael acceptor for further synthetic manipulations. nih.gov

Additionally, the C-Cl bond is susceptible to nucleophilic substitution reactions . A range of nucleophiles could potentially displace the chloride, providing a route to a variety of 3-substituted-N-(3-chlorophenyl)propanamide derivatives.

More advanced transformations seen in related N-aryl amide systems include palladium-catalyzed triple C-H activation reactions to form complex heterocyclic structures like 4-aryl-2-quinolinones from propionamides. nih.gov While requiring specific catalytic systems, these examples highlight the potential of the propanamide scaffold to participate in complex, value-adding chemical transformations.

Table 3: Potential Chemical Transformations of the Propanamide Scaffold
TransformationReactive SiteDescriptionPotential Reagents
β-EliminationCα-H and Cβ-ClElimination of HCl to form an α,β-unsaturated acrylamide (B121943) derivative. mgscience.ac.inlibretexts.orgStrong, non-nucleophilic bases (e.g., KOtBu, DBU). masterorganicchemistry.com
Nucleophilic SubstitutionCβ-ClDisplacement of the chloride by a nucleophile to introduce new functionality.Amines, thiols, azides, cyanides, etc.
Amide HydrolysisAmide C-N bondCleavage of the amide bond to revert to the parent carboxylic acid and aniline.Strong acid or base with heat.

Nucleophilic Substitution Reactions

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. The synthesis typically involves the reaction of 3-chloroaniline with 3-chloropropanoyl chloride. In this reaction, the nitrogen atom of the 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton yields the final amide product.

Methodologies for forming similar amide bonds can be quite advanced. One such method involves the in-situ generation of chloro- and imido-phosphonium salts from N-chloroimides and triphenylphosphine (B44618) (PPh₃). acs.org These phosphonium salts act as efficient activators for carboxylic acids, facilitating their coupling with amines to form amides. acs.org This approach is part of a broader strategy for amide synthesis that avoids the need for potentially harsh reagents like acid chlorides. acs.org

The aliphatic chlorine atom on the propanoyl moiety of this compound is also a site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, making the compound a versatile intermediate for the synthesis of a wider range of derivatives.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. This process breaks the amide linkage to yield 3-chloropropanoic acid and 3-chloroaniline. Amide hydrolysis is a fundamental reaction in organic chemistry, though specific kinetic or mechanistic studies detailing this reaction for this compound are not extensively detailed in the surveyed literature. The stability of the amide bond is significant, often requiring forcing conditions such as elevated temperatures and strong acidic or basic media to achieve cleavage.

Acylation Reactions

The primary synthetic route to this compound is itself an acylation reaction, where the amine (3-chloroaniline) is acylated by an acylating agent (3-chloropropanoyl chloride). The nitrogen atom of the amide in the resulting product is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, further acylation at the nitrogen is unfavorable under standard conditions. However, deprotonation of the N-H group with a strong base could generate an amidate anion, which could then undergo subsequent acylation, although such reactivity for this specific compound is not prominently documented.

Methodological Aspects of Synthetic Compound Characterization

The definitive identification and structural elucidation of this compound rely on a combination of modern analytical techniques.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic methods provide detailed information about the molecular structure and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methylene (B1212753) groups of the propanamide chain. Aromatic protons typically appear in the range of 6.0-8.0 ppm. researchgate.net The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, with the carbon atoms bonded to chlorine exhibiting shifts influenced by the electronegativity of the halogen.

Infrared (IR): IR spectroscopy is used to identify the key functional groups. An intense absorption band corresponding to the C=O stretching vibration of the amide group is expected, typically appearing in the region of 1650-1690 cm⁻¹. niscpr.res.in Other characteristic peaks include the N-H stretch, usually observed around 3300 cm⁻¹, and C-Cl stretching vibrations at lower wavenumbers. niscpr.res.in Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. niscpr.res.in

Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The presence of the chlorophenyl group and the amide chromophore would result in characteristic absorption bands. Transitions such as π →π* and n→π* are expected. niscpr.res.in For similar aromatic amides, electronic transitions have been observed at wavelengths around 275 nm and 310 nm. niscpr.res.in

Table 1: Expected Spectroscopic Data for this compound

Technique Functional Group / Proton Environment Expected Chemical Shift / Wavenumber / Wavelength
¹H NMRAromatic Protons (C₆H₄)6.0 - 8.0 ppm
N-H ProtonVariable, often broad
Methylene Protons (-CH₂CH₂-)2.5 - 4.0 ppm
¹³C NMRCarbonyl Carbon (C=O)~170 ppm
Aromatic Carbons110 - 140 ppm
Aliphatic Carbons30 - 50 ppm
IRN-H Stretch~3300 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹
Amide C=O Stretch1650 - 1690 cm⁻¹
C-Cl Stretch600 - 800 cm⁻¹
UV-Visπ →π* and n→π* transitions270 - 320 nm

Mass Spectrometric Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₉Cl₂NO), the calculated molecular weight is approximately 218.08 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to this mass. nist.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This pattern helps to confirm the number of chlorine atoms in the molecule. Fragmentation patterns, which involve the cleavage of the amide bond or loss of HCl, would provide further structural evidence. Advanced techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry can be employed for high-resolution mass measurements. core.ac.uk

X-ray Crystallography for Molecular Conformation Analysis

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself is not detailed in the provided results, analysis of closely related structures, such as 3-chloro-N-(3-chlorophenyl)benzamide, offers significant insight. nih.gov

Table 2: Anticipated Crystallographic Parameters for this compound (based on analogous structures)

Parameter Description Expected Value / Feature
Amide ConformationTorsional relationship between N-H and C=O bondsanti
Dihedral AngleAngle between the two aromatic rings< 10°
Intermolecular InteractionsPrimary forces governing crystal packingN-H···O hydrogen bonds
Molecular PackingArrangement of molecules in the crystal latticeFormation of infinite chains

Investigation of Biological Activities and Pharmacological Potentials

Antimicrobial Activity Research

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds capable of combating pathogenic microorganisms. Halogenated compounds, including various propanamide derivatives, have been a subject of this research.

Antibacterial Efficacy Studies

While specific data on 3-chloro-N-(3-chlorophenyl)propanamide is not extensively detailed in available literature, studies on analogous compounds suggest that the propanamide structure is a viable backbone for antibacterial agents. For instance, research on 3-chloro-N-(4-fluorobenzyl)propanamide has shown it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. One study determined its Minimum Inhibitory Concentration (MIC) against several bacterial strains, indicating its capacity to effectively inhibit bacterial growth. Similarly, other chloro-substituted derivatives, such as N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides and 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamides, have demonstrated moderate to high antibacterial action. researchgate.netlatamjpharm.org The antibacterial activity of such compounds is often attributed to the presence of the chloro substituent. researchgate.net

Table 1: Antibacterial Efficacy of a Structurally Similar Compound

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus 15
Escherichia coli 20
Pseudomonas aeruginosa 25

Data for 3-chloro-N-(4-fluorobenzyl)propanamide, a structurally related compound.

Antifungal Efficacy Studies

The antifungal potential of propanamide derivatives has also been an area of investigation. Ibuprofen, which contains a propanamide-like structure, is known to inhibit fungal activity. proquest.commdpi.com Research into 3,3-diphenyl propanamide derivatives has shown that chloro-substituted versions exhibit significant antifungal activity against species like Candida albicans and Aspergillus niger when compared to standard drugs. researchgate.net Furthermore, other related structures, such as certain nicotinamide (B372718) derivatives, have shown potent antifungal effects. nih.gov Although direct studies on this compound are scarce, the consistent antifungal activity observed in structurally related molecules suggests its potential in this area. researchgate.netmdpi.com

Anti-Biofilm Formation Inhibition

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. The ability to inhibit biofilm formation is a key therapeutic goal. Research has shown that various compounds can interfere with the processes of biofilm development, such as surface attachment and quorum sensing (QS), the cell-to-cell communication system used by bacteria. nih.govmdpi.com

While specific studies on this compound are not available, related amide and chalcone (B49325) derivatives have been investigated. For example, (E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide demonstrated significant inhibition of biofilm formation in S. aureus, M. luteus, and P. aeruginosa. nih.gov This suggests that the propanamide scaffold could be a valuable component in designing molecules that disrupt biofilm integrity. nih.govmdpi.com

Anticancer and Antiproliferative Activity Research

The search for new anticancer agents is a critical area of pharmaceutical science. Propanamide and benzamide (B126) derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. nih.govtci-thaijo.orgnih.gov The inclusion of a chlorine atom is often explored in drug design to enhance potency. proquest.com

Studies on compounds structurally similar to this compound have shown promising results. For instance, 3-chloro-N-(4-fluorobenzyl)propanamide has been investigated for its ability to induce apoptosis in cancer cell lines. Research on N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides also revealed selective inhibitory action against colon cancer cells. nih.gov One study on 3-Chloro-N-phenylbenzamide reported its ability to inhibit the growth of a cervical cancer cell line (SiHa) with an IC₅₀ of 22.4 µM. tci-thaijo.org These findings highlight the potential of the chlorophenyl amide structure as a basis for developing new antiproliferative agents. tci-thaijo.orgnih.gov

Table 2: In Vitro Anticancer Activity of Related Amide Compounds

Compound Cancer Cell Line IC₅₀ Value Reference
3-chloro-N-(4-fluorobenzyl)propanamide HeLa (cervical cancer) 12 µM
3-chloro-N-(4-fluorobenzyl)propanamide MCF-7 (breast cancer) 10 µM
3-Chloro-N-phenylbenzamide SiHa (cervical cancer) 22.4 µM tci-thaijo.org

Data for structurally related compounds.

Anti-inflammatory and Analgesic Activity Research

Chronic inflammation is a contributing factor to numerous diseases, and the development of new anti-inflammatory drugs remains a priority. Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which possesses a propanoyl acid structure, work by inhibiting enzymes such as COX-1 and COX-2. proquest.commdpi.com The synthesis of new amide derivatives is an active field of research for creating agents with anti-inflammatory and analgesic properties. nih.gov

Derivatives containing a 3-chlorophenyl group have been specifically investigated for these effects. A study on new 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides found that some of these compounds exhibited significant analgesic activity in the inflammatory phase of the formalin test, suggesting an anti-inflammatory profile. mdpi.com Similarly, [(3-chlorophenyl)piperazinylpropyl]pyridazinones have demonstrated potent antinociceptive properties in animal models. nih.gov These findings indicate that the 3-chlorophenyl moiety is a key feature in compounds designed for pain and inflammation management. mdpi.comnih.gov

Evaluation in Inflammation Models

The carrageenan-induced rat paw edema assay is a standard model for evaluating acute inflammation. In this model, the anti-inflammatory effects of new compounds are assessed by their ability to reduce swelling. While this compound has not been explicitly tested in this model in the available literature, studies on other N-phenylglycine derivatives have shown significant inhibition of edema. nih.gov For example, a newly synthesized benzopyran derivative demonstrated anti-inflammatory effects by suppressing proinflammatory markers in animal models of metabolic disorders. mdpi.com The analgesic activity of 3-(3-chlorophenyl) acetamide (B32628) derivatives has been confirmed in the formalin test in mice, which models both neurogenic and inflammatory pain. mdpi.com The effectiveness of these related compounds in established inflammation models underscores the potential of the chlorophenyl amide scaffold as a source of new anti-inflammatory agents. nih.govmdpi.com

Neuropharmacological Activity Investigations

The neuropharmacological activities of chloro-N-phenylpropanamide derivatives and related structures have been explored, primarily focusing on their potential as anticonvulsant agents and their interactions with key neurological receptors and enzymes.

Research into derivatives of 3-chlorophenyl compounds has revealed significant anticonvulsant properties. A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com Several of these compounds exhibited potent, broad-spectrum anticonvulsant activity. mdpi.commdpi.com For example, one of the most active substances from a study, a 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative, showed more beneficial ED₅₀ values in the MES and 6 Hz tests than the reference drug, valproic acid. mdpi.com Similarly, other studies on pyrrolidine-2,5-dione derivatives have identified compounds with meaningful anticonvulsant effects in the MES and 6 Hz tests. mdpi.comnih.gov Propylisopropyl acetamide (PID), a chiral amide derivative of valproic acid, also demonstrated anticonvulsant activity in various rodent models. nih.gov

The GABAA receptor, a ligand-gated chloride ion channel, is a major inhibitory neurotransmitter receptor in the brain and a target for many anticonvulsant drugs. nih.govnih.gov Its activation leads to neuronal inhibition, and compounds that enhance its activity can produce sedative and anticonvulsant effects. nih.gov While direct binding studies of this compound on the GABAA receptor are not detailed in the available literature, the anticonvulsant activity of related compounds suggests a potential interaction with such neurological targets.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is another important target in neuropharmacology, particularly for pain and inflammation. nih.gov It is a non-selective cation channel activated by various stimuli, including heat and capsaicin. nih.gov The mechanism of action for some related anticonvulsant compounds, such as the potent derivative 14 from the (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide series, is suggested to involve TRPV1 receptor antagonism. mdpi.com The development of TRPV1 antagonists is an active area of research for pain management, though challenges remain in separating analgesic effects from effects on body temperature. nih.govscbt.com

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent enzymes that remodel the extracellular matrix and are implicated in various pathological conditions. nih.govnih.govmdpi.com The inhibition of MMPs, particularly MMP-2 and MMP-9, is a strategy being explored for anticancer therapy. mdpi.comfrontiersin.org While specific data on the inhibition of MMPs by this compound is scarce, the general approach involves designing inhibitors that bind to the catalytic zinc ion. mdpi.com Research on other compounds has shown that alcohols can inhibit MMPs, and Bowman-Birk inhibitors from rice and soybean can prevent the activation of pro-MMP-1 and pro-MMP-9. nih.govlsu.edu

Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are key to the production of prostaglandins, which are mediators of inflammation and pain. youtube.com Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com For example, ibuprofen, a well-known NSAID, inhibits both COX-1 and COX-2. mdpi.com The study of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of ibuprofen, highlights the continued interest in amide structures as potential COX inhibitors. mdpi.com Research has shown that selective COX-2 inhibitors can reduce prostaglandin (B15479496) E2 release and apoptosis in cartilage explants following injury, although they may not prevent cartilage breakdown. nih.gov

Agrochemical Research Applications

Beyond pharmacology, the chemical scaffold of N-phenylpropanamides is prominent in agrochemical research, particularly in the development of herbicides.

While direct studies on the herbicidal activity of this compound are not widely available, extensive research exists for its close structural isomer, N-(3,4-dichlorophenyl)propanamide, commonly known as Propanil (B472794). wikipedia.orgnih.gov Propanil is a widely used post-emergence contact herbicide, especially for controlling grassy and broadleaf weeds in rice crops. epa.govsmagrichem.com

The mode of action for Propanil is the inhibition of photosynthesis in susceptible weeds. wikipedia.orgbehnmeyer.com It blocks the electron transport chain at photosystem II, preventing CO₂ fixation and leading to the death of the weed. wikipedia.orgepa.govsmagrichem.com The selectivity of Propanil is due to the ability of rice plants to rapidly metabolize the herbicide into non-toxic substances, a process that does not occur in susceptible weeds. wikipedia.orgnih.gov Propanil is classified as a Group 7 herbicide. epa.govepa.gov Given the potent herbicidal activity of its isomer, it is plausible that this compound could be a subject of interest in the exploration of new herbicidal agents.

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 532058-28-7 C₉H₉Cl₂NO
Propanil (N-(3,4-Dichlorophenyl)propanamide) 709-98-8 C₉H₉Cl₂NO
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Not Available C₁₉H₂₂ClNO
Ibuprofen 15687-27-1 C₁₃H₁₈O₂
Valproic Acid 99-66-1 C₈H₁₆O₂
Morphine 57-27-2 C₁₇H₁₉NO₃
Capsaicin 404-86-4 C₁₈H₂₇NO₃
Oxaliplatin 61825-94-3 C₈H₁₄N₂O₄Pt
α-Pinene 80-56-8 C₁₀H₁₆
β-Pinene 127-91-3 C₁₀H₁₆
Propylisopropyl acetamide Not Available C₈H₁₇NO
Celecoxib 169590-42-5 C₁₇H₁₄F₃N₃O₂S
Indomethacin 53-86-1 C₁₉H₁₆ClNO₄
3,4-dichloroaniline (B118046) 95-76-1 C₆H₅Cl₂N
Carbaryl 63-25-2 C₁₂H₁₁NO₂

Other Biological Activities of Related Structures

There is no specific information regarding the antiviral properties of this compound. However, studies on other structurally diverse compounds containing amide or chloro-phenyl functionalities have reported antiviral effects. For example, phenothiazine (B1677639) derivatives, which are characterized by a tricyclic structure with nitrogen and sulfur, have demonstrated antiviral activity against various RNA viruses by inhibiting mechanisms like clathrin-dependent endocytosis and viral replication. nih.gov

In the context of emerging viral threats, natural products are a significant source for antiviral drug discovery. Pannosides, which are pentacyclic triterpenoid (B12794562) saponins (B1172615) isolated from the halophyte Aster tripolium L., have shown antiviral activities against enteroviruses such as rhinovirus 1B, enterovirus 71, and coxsackievirus B3. mdpi.com Another study focused on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, with some derivatives showing activity against the tobacco mosaic virus. capes.gov.br

While there are no direct studies on the antileishmanial activity of this compound, research on related benzamide and other nitrogen-containing heterocyclic compounds has shown potential in this area. In one study, chloro-substituted benzamides were found to be active against Giardia lamblia. nih.gov Another investigation into cationically substituted 2-phenylbenzofurans revealed that several of these compounds exhibited potent antiprotozoal properties against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov

Furthermore, a series of lipophilic N-acyl-diamines and aldonamides have been synthesized and tested for their in vitro antiproliferative activity against Leishmania amazonensis and Leishmania chagasi, with some ribonamides showing good to moderate inhibition of parasite growth. nih.gov Anthranyl phenylhydrazides have also been identified as a promising scaffold for developing new substances against protozoan parasites like Leishmania. mdpi.com

Table 3: Antiprotozoal Activity of a Chloro-Substituted Benzamide Derivative

Compound Parasite IC50 (nM)
T-161 Giardia lamblia Not specified, but noted as active

Data from a study on quinoxaline-1,4-di-N-oxide derivatives. nih.gov

Specific data on the modulation of the glucocorticoid receptor (GR) by this compound is not available. The glucocorticoid receptor is a target for treating inflammatory disorders, and selective glucocorticoid receptor modulators (SEGRMs) are sought to separate the anti-inflammatory effects from the metabolic side effects. ugent.befrontiersin.org

Research in this area has explored various non-steroidal scaffolds. ugent.beresearchgate.net For instance, Compound A (CpdA), a phenyl aziridine (B145994) precursor, is a plant-derived SEGRM that has been shown to favor the transrepression pathway of the GR, which is associated with anti-inflammatory effects, over the transactivation pathway linked to side effects. researchgate.netfrontiersin.org While the specific interaction of N-phenylpropanamide structures with the glucocorticoid receptor is not well-documented, the broad search for non-steroidal SEGRMs indicates the ongoing interest in novel chemical scaffolds that can selectively modulate this receptor. ugent.be

Structure Activity Relationship Sar and Mechanistic Elucidation

Systematic Structure-Activity Relationship (SAR) Analysis

The following subsections detail the influence of specific structural modifications on the biological activity of compounds related to 3-chloro-N-(3-chlorophenyl)propanamide.

The presence and position of halogen atoms on the phenyl ring are critical determinants of the biological activity in N-aryl amides. In a study of N-(substituted phenyl)-2-chloroacetamides, it was observed that halogenated derivatives, particularly those with chloro, fluoro, and bromo substituents on the phenyl ring, exhibited significant antimicrobial activity. nih.gov The high lipophilicity of these halogenated compounds is believed to facilitate their passage through the phospholipid bilayer of cell membranes, thereby enhancing their efficacy. nih.gov

For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides were among the most active compounds against Gram-positive bacteria and pathogenic yeasts. nih.gov The position of the halogen also plays a crucial role. In studies of anthranilic acid derivatives, a class of NSAIDs that are nitrogen isosteres of salicylic (B10762653) acid, the order of anti-inflammatory activity was found to be 3' > 2' > 4' for monosubstitution with a trifluoromethyl (CF3) group. pharmacy180.com However, for chloro substituents, the 2'-chloro derivatives were more potent than the 3'-chloro analogues in a rat paw edema assay. pharmacy180.com In the case of this compound, the meta-position of the chlorine on the N-phenyl ring is a key structural feature.

Compound ClassSubstituentPositionObserved Effect on ActivityReference
N-(substituted phenyl)-2-chloroacetamidesCl, F, Brpara (4-)High activity against Gram-positive bacteria and yeasts nih.gov
Anthranilic Acid DerivativesCF3meta (3-) > ortho (2-) > para (4-)Potent anti-inflammatory activity pharmacy180.com
Anthranilic Acid DerivativesClortho (2-) > meta (3-)More potent in rat paw edema assay pharmacy180.com

The amide linkage and the phenyl ring are central to the bioactivity of N-arylpropanamides. Modifications to these moieties can significantly alter efficacy. The amide group itself is a key structural feature in many biologically active compounds, including herbicides and fungicides. researchgate.net The NH moiety of anthranilic acid derivatives is essential for their activity, and its replacement with other functional groups like O, CH2, S, SO2, N-CH3, or N-COCH3 leads to a significant reduction in activity. pharmacy180.com

In the context of N-aryl-alpha-chloroacetamides, the chemical reactivity is largely attributed to the ease of replacement of the chlorine atom by nucleophiles. researchgate.net This reactivity can be modulated by substituents on the aryl ring. For pyrazole (B372694) amide derivatives developed as potential transketolase inhibitors, structural optimization of the amide and phenyl portions led to compounds with high herbicidal activity. nih.gov Studies on TRPV1 antagonists from the N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide series have shown that modifications to both the propanamide part (B-region) and the benzyl (B1604629) part (C-region) significantly impact receptor binding and antagonism. nih.govresearchgate.net For instance, replacing the propanamide with dimethyl or cyclopropyl (B3062369) amides altered the activity. researchgate.net

Compound ClassModificationObserved Effect on ActivityReference
Anthranilic Acid DerivativesReplacement of NH in amideSignificant reduction in activity pharmacy180.com
Pyrazole Amide DerivativesOptimization of amide and phenyl moietiesIncreased herbicidal activity nih.gov
TRPV1 Antagonists (Propanamide series)Modification of propanamide and benzyl regionsAltered receptor binding and antagonism nih.govresearchgate.net

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. Many herbicides and fungicides are chiral, and their enantiomers often exhibit different levels of efficacy and environmental fate. juniperpublishers.com For instance, the R-enantiomers of phenoxypropanoic-acid herbicides like mecoprop (B166265) and dichlorprop (B359615) have greater herbicidal activity than their S-enantiomers. juniperpublishers.com

In the case of chloroacetamide herbicides, which are structurally related to this compound, stereoselectivity is a known factor. The herbicidal activity of some chloroacetamides is mainly influenced by the chiral center, with the S-isomers being the most active. juniperpublishers.com The interaction of chiral compounds with biological targets like enzymes and receptors is often stereospecific. juniperpublishers.com For example, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides developed as TRPV1 antagonists, the (S)-configuration was found to be the active isomer, showing significantly higher potency compared to the (R)-configuration. nih.gov Chiral recognition has also been extensively studied in the separation of N-phthaloyl, N-tetrachlorophthaloyl, and N-naphthaloyl α-amino acids using polysaccharide-derived chiral stationary phases, highlighting the importance of stereochemistry in molecular interactions. nih.gov Although this compound itself is achiral, understanding the stereochemical requirements of related bioactive compounds provides valuable context for designing new, potentially more active chiral analogs.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No peer-reviewed studies detailing the quantum chemical calculations for 3-chloro-N-(3-chlorophenyl)propanamide are currently available. This includes a lack of specific data for Density Functional Theory (DFT) analysis, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mapping, and Average Local Ionization Energy (ALIE) calculations. Consequently, there are no computational findings to report on its electronic structure, orbital interactions, reactivity, or electrostatic properties.

Density Functional Theory (DFT) Analysis

There are no published DFT studies for this compound.

Natural Bond Orbital (NBO) Analysis

There are no published NBO analyses for this compound.

Frontier Molecular Orbital (FMO) Analysis

There are no published FMO analyses for this compound.

Electrostatic Potential (ESP) Mapping

There are no published ESP maps for this compound.

Average Local Ionization Energy (ALIE) Calculations

There are no published ALIE calculations for this compound.

Molecular Modeling for Biological Interactions

There is no available research on molecular modeling or docking studies to simulate the interaction of this compound with any biological targets.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the binding mode and affinity of a ligand to its target protein.

A study by Kumar et al. explored the therapeutic potential of a series of 1,2,3,4-tetrahydroisoquinoline-based compounds, including a derivative of this compound, as inhibitors of HIV-1 Reverse Transcriptase (RT). This enzyme is a crucial target in the treatment of Acquired Immunodeficiency Syndrome (AIDS). The synthesized compounds were docked into the non-nucleoside binding pocket (NNBP) of HIV-1 RT (PDB ID: 1RT2) to elucidate their binding patterns.

The specific compound from this series that incorporates the this compound moiety is 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-chlorophenyl)propanamide . The docking studies for this series of compounds were performed to understand their interactions with the amino acid residues within the NNBP of HIV-1 RT. While the study highlighted other derivatives as having more significant inhibitory activity, the docking of the 3-chlorophenyl derivative provided insights into the structural requirements for binding. The interactions of the most active compounds in the series involved key residues such as Leu100, Lys101, Lys103, Val106, Tyr181, Tyr188, Val179, Gly231, and Pro236. Although specific binding energy values for the 3-chlorophenyl derivative were not detailed in the publication, the collective findings from the series suggest that the propanamide linker and the substituted phenyl ring play a role in occupying the hydrophobic and hydrophilic pockets of the enzyme's active site.

Table 1: Molecular Docking Simulation Details for a this compound Derivative

Target Protein PDB ID Ligand Key Interacting Residues (of the series) Software/Method Reference

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex, providing a more dynamic and realistic model of the interactions compared to static docking.

As of the current literature survey, no specific molecular dynamics simulation studies have been published for this compound or its immediate derivatives. Such studies would be valuable to confirm the stability of the binding pose predicted by molecular docking, to analyze the conformational changes in both the ligand and the protein upon binding, and to calculate the binding free energies with greater accuracy. Future research incorporating MD simulations would provide deeper insights into the dynamic behavior of this compound within a biological target's active site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar biological activity.

To date, no dedicated pharmacophore models have been developed based on the structure of this compound. Furthermore, there are no published studies that have utilized this compound as a scaffold in virtual screening campaigns. The development of a pharmacophore model would require a set of active and inactive molecules with a common biological target to define the key chemical features necessary for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Given the potential for this chemical scaffold, future work in this area could lead to the discovery of new and more potent bioactive compounds.

Toxicological Profile and Environmental Fate Research

Toxicological Investigations of Related Compounds

The toxicological assessment of chemical substances is a cornerstone of public health and environmental protection. For compounds like 3-chloro-N-(3-chlorophenyl)propanamide, which belongs to the chlorinated amide family, understanding the potential for adverse health effects is paramount. This section explores the methodologies used to assess toxicity and the research findings concerning related chlorinated compounds.

Acute Toxicity Assessment Methodologies

Acute toxicity testing evaluates the adverse effects that can occur shortly after exposure to a single dose or multiple doses of a substance within 24 hours. fao.orgepa.gov These tests are crucial for classifying chemicals based on their potential hazard and for determining safe exposure levels. epa.govacs.org A variety of methods, including in vivo, in vitro, and in silico approaches, are employed to assess acute toxicity. epa.gov

In Vivo Methods: Historically, animal testing has been the primary method for assessing acute toxicity. The classic LD50 (lethal dose, 50%) test, developed in the 1920s, determines the dose of a chemical that is lethal to 50% of the test animal population, typically within 14 days. herts.ac.uknih.gov Over time, refinements have led to methods that reduce the number of animals required, such as the Acute Toxic Class (ATC) method, the Up-and-Down Procedure (UDP), and the Fixed Dose Procedure (FDP). nih.govproquest.com These methods provide information on the dose-response relationship and help in hazard classification. herts.ac.uk

In Vitro Methods: In recent years, there has been a significant shift towards in vitro (test-tube) methods to reduce and replace animal testing. acs.orgresearchgate.net These assays use cultured cells to assess a chemical's potential toxicity. acs.org Key in vitro assays for acute toxicity include:

Cell Viability Assays: These tests, such as the MTT or neutral red uptake assays, measure the proportion of living cells in a culture after exposure to a substance. fao.orgepa.gov

Cytotoxicity Assays: These assays measure cell death or damage, for instance, by quantifying the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from damaged cells. epa.gov

3D Tissue Models: Advanced models using three-dimensional cell cultures are being developed to better mimic the structure and function of human tissues and organs, offering more physiologically relevant data. acs.org

In Silico Methods: Computational or in silico approaches use computer models to predict the toxicity of a chemical based on its structure and physicochemical properties. epa.gov These methods, which include Quantitative Structure-Activity Relationship (QSAR) models, can rapidly screen large numbers of chemicals for potential toxicity, helping to prioritize substances for further testing. nih.gov

Interactive Table: Overview of Acute Toxicity Assessment Methodologies

Methodology Description Key Endpoints Examples
In Vivo Testing conducted in living organisms, typically rodents. nih.gov Lethal Dose (LD50), clinical signs of toxicity, gross pathology. herts.ac.uk Oral, dermal, and inhalation toxicity studies (OECD Guidelines 401, 402, 403, 420, 423, 425). fao.orgnih.gov
In Vitro Testing conducted on cultured cells or tissues outside a living organism. acs.org Cell viability, cytotoxicity, apoptosis, necrosis. epa.gov Neutral Red Uptake (NRU) assay, MTT assay, LDH release assay. fao.orgepa.gov
In Silico Computer-based modeling to predict toxicity based on chemical structure. epa.gov Predicted toxicity values, identification of toxicophores. Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Neurotoxicity and Hepatotoxicity Research

Chlorinated compounds, a broad class that includes substances structurally related to this compound, have been the subject of significant research regarding their potential to cause damage to the nervous system (neurotoxicity) and the liver (hepatotoxicity).

Neurotoxicity: Research has shown that various chlorinated hydrocarbons can exert toxic effects on the central and peripheral nervous systems. mdpi.com For instance, prolonged exposure to para-dichlorobenzene (PDCB), a chlorinated aromatic compound, has been associated with neurological effects such as cognitive decline and ataxia. tandfonline.com The lipophilic nature of these compounds allows them to accumulate in fatty tissues, including the brain, potentially leading to neuronal damage. tandfonline.com Mechanistic studies suggest that some chlorinated solvents may interact with neuronal receptors, generally inhibiting excitatory receptors and potentiating the function of inhibitory ones. nih.gov Behavioral endpoints are frequently used in neurotoxicology studies to detect adverse effects on motor, sensory, or cognitive function. mdpi.com

Hepatotoxicity: The liver is a primary target for the toxic effects of many chemicals, including chlorinated hydrocarbons, due to its central role in metabolism. Studies have demonstrated that exposure to certain chlorinated hydrocarbons can lead to liver damage. nih.gov For example, research on combinations of chlorinated aliphatic hydrocarbons like carbon tetrachloride and chloroform (B151607) has shown enhanced toxicity in hepatocyte (liver cell) suspensions, as indicated by the leakage of intracellular enzymes. nih.gov The metabolism of these compounds in the liver can produce reactive metabolites that contribute to cellular damage.

Genotoxicity and Mutagenicity Screening for Chlorinated Compounds

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, while mutagenicity is the capacity to induce mutations, which are permanent changes in the DNA sequence. researchgate.net Screening for these properties is a critical component of toxicological evaluation, as genotoxic and mutagenic agents can be potential carcinogens. orst.edu Several well-established assays are used for this purpose.

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used and rapid screening method for identifying chemical mutagens. orst.eduepa.gov It utilizes specially engineered strains of the bacterium Salmonella typhimurium that have a mutation preventing them from synthesizing the essential amino acid histidine. dss.go.th The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium. dss.go.th A positive result in the Ames test indicates that the chemical is mutagenic and warrants further investigation for its carcinogenic potential. orst.edu The test can be performed with and without the addition of a rat liver extract (S9), which contains metabolic enzymes, to detect mutagens that require metabolic activation. who.int Studies have used the Ames test to evaluate the mutagenicity of various chlorinated compounds, including those found in disinfected water. who.intwikipedia.org

In Vitro Micronucleus Assay: The in vitro micronucleus (MNvit) test is a sensitive and widely used method for detecting chromosomal damage. researchgate.net Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. tandfonline.com The presence of an increased frequency of micronuclei in cultured cells exposed to a substance is an indicator of genotoxic effects, specifically clastogenicity (chromosome breakage) or aneugenicity (chromosome loss). tandfonline.comresearchgate.net This assay can be performed on various cell types, including human lymphocytes and established cell lines. researchgate.netnih.gov The MNvit test has been employed to assess the genotoxic potential of short-chain chlorinated hydrocarbons. nih.gov

Interactive Table: Key Genotoxicity Screening Assays

Assay Principle Endpoint Measured Relevance
Ames Test Measures the ability of a chemical to induce reverse mutations in histidine-dependent Salmonella typhimurium strains. dss.go.th Gene mutations (point mutations, frameshift mutations). nih.gov Rapid screening for mutagenic potential; high correlation with carcinogenicity. orst.edu
In Vitro Micronucleus Test Detects the formation of micronuclei in the cytoplasm of cells that have undergone division after chemical exposure. researchgate.net Chromosomal damage (clastogenicity and aneugenicity). tandfonline.comresearchgate.net Sensitive indicator of genotoxicity affecting chromosome structure and number. researchgate.net

Metabolic Fate and Biotransformation Studies for Propanamides

Understanding the metabolic fate and biotransformation of a compound is essential for assessing its toxicological profile. The body's metabolic processes can detoxify a chemical or, in some cases, convert it into more toxic metabolites. For propanamides like this compound, research on structurally similar compounds, such as the herbicide propanil (B472794), provides valuable insights.

The primary metabolic pathway for propanil in mammals is hydrolysis, catalyzed by the enzyme acylamidase, which is abundant in the liver. nih.govresearchgate.net This reaction cleaves the amide bond, yielding two main metabolites: 3,4-dichloroaniline (B118046) (DCA) and propionic acid . nih.govnih.gov Propionic acid is further metabolized by the body and can be converted to carbon dioxide. nih.gov

Further biotransformation of the initial metabolites can occur. Studies using rat liver microsomes have shown that propanil can also undergo oxidation to form hydroxylated metabolites, such as 2'-hydroxypropanil and 6-hydroxypropanil. nih.gov The major metabolite, 3,4-dichloroaniline, can also be further metabolized, with key products being 6-hydroxy-3,4-dichloroaniline and N-hydroxy-3,4-dichloroaniline. nih.gov It is noteworthy that some of these metabolites, particularly N-hydroxy-3,4-dichloroaniline, have been shown to be potent inducers of methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. nih.gov

The elimination half-life of propanil has been estimated to be relatively short, around 3.2 hours, while its primary metabolite, DCA, is more persistent. wikipedia.org

Environmental Persistence and Degradation Studies

The environmental fate of a chemical determines its persistence, mobility, and potential for exposure to non-target organisms. For propanamides, studies on the widely used herbicide propanil offer significant information on their environmental behavior.

Propanil is generally considered to have low persistence in the environment under aerobic (oxygen-present) conditions. wikipedia.org Its half-life in soil is typically short, often ranging from a few hours to several days. wikipedia.org However, under anaerobic (oxygen-absent) conditions, such as in flooded soils, propanil is significantly more persistent. wikipedia.org

The primary route of propanil dissipation from soil and water is microbial degradation. wikipedia.org Photolysis, or degradation by sunlight, also plays a role in its breakdown in water. nih.gov Due to its moderate mobility in soil, there is some potential for leaching into groundwater, although monitoring studies have detected it infrequently. nih.gov Its major degradation product, 3,4-dichloroaniline (DCA), is more frequently detected in groundwater and surface waters. nih.govwikipedia.org

Degradation Pathways and Metabolite Identification

The degradation of propanil in the environment primarily proceeds through hydrolysis of the amide bond, a process largely mediated by soil microorganisms. researchgate.net This leads to the formation of its principal metabolite, 3,4-dichloroaniline (DCA) , and propionic acid. nih.gov

DCA itself can undergo further transformation in the soil. Under certain conditions, DCA molecules can condense to form more complex and persistent compounds, such as 3,3',4,4'-tetrachloroazobenzene (TCAB) and isomeric forms of tetrachloroazoxybenzene. acs.orgnih.gov The formation of these azo compounds is a significant aspect of the environmental fate of propanil, as they are generally more persistent than the parent compound.

The degradation of DCA can proceed through dehalogenation, leading to the formation of monochloroaniline, which can then be further broken down. Various microorganisms, including bacteria from the genera Pseudomonas, Acinetobacter, and Rhodococcus, have been identified as capable of degrading propanil and its primary metabolite, DCA. proquest.com

Ecotoxicological Impact Assessments for Chlorinated Amides

Due to a lack of available ecotoxicological data for this compound, this section will review the environmental impact of structurally related chlorinated amides, namely the widely used herbicide propanil and its major metabolite, 3,4-dichloroaniline (3,4-DCA). Research into these compounds provides insight into the potential ecotoxicological profile of chlorinated amides in general.

Propanil, a post-emergence herbicide, is known to be rapidly degraded in the environment by microbes, with 3,4-dichloroaniline being the primary degradation product. researchgate.net This metabolite is frequently detected in both groundwater and surface waters, making its environmental impact a significant concern. researchgate.net The environmental toxicity of propanil and its metabolites extends to various non-target organisms, including aquatic invertebrates, fish, and birds. researchgate.net

Studies have shown that propanil can adversely affect non-target organisms. It is considered toxic to some early life-stage aquatic organisms. researchgate.net Furthermore, it demonstrates moderate toxicity to the water flea (Ceriodaphnia dubia) and rainbow trout. researchgate.net The use of propanil in rice cultivation may present a hazard to endangered aquatic species. epa.gov

The primary metabolite of propanil, 3,4-DCA, is also a subject of ecotoxicological concern. epa.gov It is a known degradation product of several phenylurea, acylanilide, and phenylcarbamate herbicides. nih.gov Due to their low rate of mineralization and moderate sorption capacity to soil, both propanil and 3,4-DCA have been frequently detected in groundwater. researchgate.net

Ecotoxicity Data for Propanil

Research has established the toxicological impact of propanil on a variety of non-target species. The following table summarizes key findings from ecotoxicological studies on propanil.

Organism TypeSpeciesEndpointValueReference
AvianBobwhite quailDietary Toxicity (LC50)1924 ppm epa.gov
AvianMallard duckDietary Toxicity (LC50)>5000 ppm epa.gov
Freshwater FishBluegill sunfishAcute Toxicity (LC50)<3.7 to 5.36 ppm epa.gov
Freshwater FishRainbow troutAcute Toxicity (LC50)2.3 ppm epa.gov
Aquatic InvertebrateDaphnia magnaAcute Toxicity (EC50)6.7 ppm epa.gov

Ecotoxicity Data for 3,4-Dichloroaniline (3,4-DCA)

The major metabolite of propanil, 3,4-DCA, has also been assessed for its ecotoxicological effects. Some of this data is presented below.

Organism TypeSpeciesEndpointValueReference
FishJavanese medaka (Oryzias javanicus)96h-LC50 (embryo)32.87 mg/L nih.gov
InvertebrateWater flea (Daphnia magna)Immobilization (EC50)226 mg/L nih.gov

The persistence of 3,4-DCA in aquatic environments and its potential for bioaccumulation are areas of concern for regulatory bodies. nih.gov Ecotoxicological studies have indicated that compounds like 3,4-DCA can lead to disruptions in behavior, growth, reproduction, and development in various organisms. nih.gov

Future Perspectives and Translational Research

Rational Drug Design and Development Initiatives

The propanamide scaffold is a recognized pharmacophore in medicinal chemistry, and the introduction of halogen atoms can profoundly influence a molecule's biological activity. evitachem.com In rational drug design, which aims to develop drugs with high specificity and efficacy, halogenated compounds like 3-chloro-N-(3-chlorophenyl)propanamide serve as important building blocks or lead compounds. bbau.ac.in The chlorine atoms can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. chemrxiv.org

Research into propanamide derivatives has identified their potential as potent enzyme inhibitors. For instance, novel N-(heteroaryl)-2-aryl-propanamides have been discovered as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the cannabinoid signaling pathway. nih.gov Inhibition of FAAH is a promising therapeutic strategy for managing pain and inflammation without the side effects associated with direct cannabinoid receptor agonists. nih.gov The design process for such inhibitors involves creating analogues and studying their structure-activity relationships (SAR) to optimize potency and selectivity. bbau.ac.innih.gov Computational and experimental methods are employed to understand how structural modifications, such as halogenation, affect the binding mode and inhibitory activity of these compounds. nih.govnih.gov

The versatility of the chloro-substituent is particularly valuable in drug discovery. chemrxiv.org Depending on its position, it can act as a bioisostere for other chemical groups, including methyl and even pseudo-halides like trifluoromethyl, allowing for fine-tuning of a drug candidate's properties. chemrxiv.org The development of new drug molecules often starts from a biologically active prototype, with subsequent modifications made to enhance desirable properties like bioavailability and selectivity while minimizing toxicity. bbau.ac.in

Agrochemical Development and Optimization

In the field of agrochemicals, propanamide derivatives have a long history of use, most notably as herbicides. The optimization of these compounds continues to be an area of active research. Halogenated propanamides are explored for their potential as active ingredients in pesticides and herbicides. evitachem.com The presence and position of halogen atoms on the phenyl ring are critical for their herbicidal activity.

While specific data on the agrochemical applications of this compound is limited in the provided results, the broader class of chloroacetanilides and propanil-related herbicides demonstrates the importance of the N-phenylpropanamide core structure. Research in this area focuses on synthesizing new derivatives and screening them for enhanced potency against specific weeds, improved crop safety, and better environmental degradation profiles. The goal is to develop more efficient and environmentally benign solutions for crop protection.

Advancements in Synthetic Methodologies for Halogenated Propanamides

The synthesis of halogenated propanamides is a cornerstone of their application in both pharmaceuticals and agrochemicals. columbia.edu Traditional methods for creating the amide bond in this compound typically involve the acylation of an aniline (B41778) (3-chloroaniline) with an acyl chloride (3-chloropropionyl chloride). evitachem.com

However, recent advancements focus on developing more efficient, safer, and environmentally friendly synthetic routes. These modern approaches aim to overcome the limitations of classical methods, which can involve harsh reagents and produce significant waste. google.com

Key areas of advancement include:

Green Chemistry Approaches : To minimize waste and energy consumption, techniques like solvent-free mechanochemistry are being explored. For example, the synthesis of a related compound, 3-chloro-N-(4-fluorophenyl)propanamide, was achieved with 94% conversion in just 20 minutes using high-speed ball milling, which eliminated solvent waste and reduced energy input by 70% compared to traditional solution-based methods. evitachem.com

Catalyst-Free Synthesis : Researchers have developed methods for synthesizing propanamide derivatives in water under catalyst-free conditions using sonosynthesis, a technique that utilizes ultrasound. wikipedia.org

Novel Coupling Reagents : New methods for amide bond formation are continuously being developed. One novel approach utilizes a halogen-bonding-mediated system with N-iodosuccinimide to synthesize amides and peptides from carboxylic acids and amines in good to excellent yields without racemization. rsc.org

Enzymatic Halogenation : Nature's use of halogenase enzymes to selectively install halogen atoms onto organic molecules provides inspiration for biocatalytic approaches. researchgate.net These enzymes operate under mild conditions and offer high selectivity, which is often challenging to achieve with conventional chemical methods. researchgate.net Research is ongoing to engineer these enzymes for broader synthetic applications. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Propanamides

Method Description Advantages Disadvantages
Traditional Acylation Reaction of an amine with an acyl chloride or carboxylic acid. evitachem.com Well-established, generally high-yielding. Often requires harsh reagents, can produce corrosive byproducts (e.g., HCl). evitachem.comgoogle.com
Mechanochemistry Solvent-free reaction using mechanical force (e.g., ball milling). evitachem.com Reduces solvent waste, lowers energy consumption, fast reaction times. evitachem.com May not be suitable for all substrates, scalability can be a concern.
Sonosynthesis Use of ultrasound to promote the reaction, often in water. wikipedia.org Catalyst-free, environmentally friendly solvent (water). wikipedia.org Specialized equipment required.
Halogen-Bonding Mediation Use of reagents like N-iodosuccinimide to activate the carboxylic acid for amidation. rsc.org High yields, applicable to sensitive molecules like amino acids, avoids racemization. rsc.org May involve multi-component reagent systems.
Biocatalysis Use of enzymes (e.g., engineered halogenases) to perform specific steps. researchgate.net High selectivity, mild reaction conditions, environmentally benign. researchgate.net Enzyme availability and stability can be limiting factors.

Interdisciplinary Approaches in Propanamide Research

The study of propanamides like this compound increasingly involves the integration of multiple scientific disciplines. This interdisciplinary approach provides a more comprehensive understanding of their chemical properties and biological activities.

Computational Chemistry and Biology : Molecular modeling and density functional theory (DFT) calculations are used to predict the three-dimensional structures of propanamide derivatives and their interactions with biological targets. nih.govrsc.org This allows researchers to rationalize structure-activity relationships and design more potent and selective molecules before undertaking complex synthesis. bbau.ac.innih.gov

Biochemical and Pharmacological Assays : Propanamides are utilized as chemical probes in biochemical assays to investigate enzyme inhibition and protein-ligand interactions. evitachem.com These studies are crucial for identifying new drug targets and understanding the mechanism of action of potential therapeutic agents. nih.gov

Materials Science : The structural motifs of propanamides are also used as building blocks for creating advanced materials with specific electronic or optical properties. evitachem.com

Metabolic Engineering : In a forward-looking approach, microorganisms can be metabolically engineered to produce halogenated amino acids, which are precursors for more complex molecules. nih.gov This biosynthetic approach offers a sustainable alternative to chemical synthesis for certain high-value compounds. nih.gov

By combining insights from chemistry, biology, computer science, and engineering, researchers can accelerate the discovery and development of new applications for halogenated propanamides.

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(3-chlorophenyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic acyl substitution reaction. A common method is reacting 3-chloropropanoyl chloride with 3-chloroaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl by-products . Optimization includes:

  • Temperature control : Maintain 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield (70–85%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the amide bond (δ 7.5–8.0 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbon) and chloro substituents .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 234.1 (M+H+^+) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolysis risk : Avoid aqueous buffers at pH > 8, as the amide bond may hydrolyze .
  • Long-term stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating room-temperature stability for ≤6 months .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The chloro groups and amide bond are critical for binding affinity .
  • QSAR modeling : Train models on derivatives (e.g., 3-chloro-N-(4-methylphenyl)propanamide) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Dose-response assays : Conduct MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity (e.g., against S. aureus) and COX-2 inhibition assays for anti-inflammatory effects to identify concentration-dependent dual activity .
  • Metabolite profiling : LC-MS/MS can detect degradation products that may confound results .

Q. How can X-ray crystallography and SHELX software elucidate the compound’s crystal structure?

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for single-crystal diffraction.
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, revealing intermolecular interactions (e.g., hydrogen bonds between amide groups) .
  • Validation : Check R-factors (<5%) and electron density maps for accuracy .

Q. What methodologies are effective for designing derivatives with enhanced pharmacological properties?

  • Bioisosteric replacement : Substitute the 3-chlorophenyl group with fluorophenyl or nitrophenyl moieties to modulate lipophilicity (logP) and bioavailability .
  • Hybridization : Attach thiophene or furan rings (e.g., N-(thiophen-3-ylmethyl) derivatives) to explore multitarget activity .
  • Synthetic routes : Optimize via microwave-assisted synthesis for faster reaction times (30 mins vs. 12 hrs) .

Q. How do solvent and pH influence the compound’s reactivity in nucleophilic substitution reactions?

  • Polar solvents : DMF or DMSO stabilize transition states in SN2 reactions (e.g., replacing chloro with hydroxyl groups).
  • pH dependence : At pH 9–10, deprotonation of the amide nitrogen enhances nucleophilicity for alkylation .

Methodological Notes

  • Data interpretation : Cross-validate spectral data with PubChem entries (CID 24696174, 24212530) .
  • Contradictions : Address discrepancies in biological assays by standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Ethical compliance : Follow institutional guidelines for toxicity studies (e.g., LD50 determination in rodent models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.